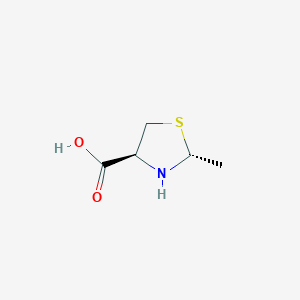

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-

CAS No.: 88855-03-2

Cat. No.: VC17061255

Molecular Formula: C5H9NO2S

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88855-03-2 |

|---|---|

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 147.20 g/mol |

| IUPAC Name | (2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |

| Standard InChI Key | FHTPNEYXMGZOSH-QWWZWVQMSA-N |

| Isomeric SMILES | C[C@@H]1N[C@H](CS1)C(=O)O |

| Canonical SMILES | CC1NC(CS1)C(=O)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure comprises a thiazolidine ring—a saturated heterocycle with sulfur at position 1 and nitrogen at position 3. The (2R-trans) configuration places the methyl and carboxylic acid groups on opposite sides of the ring plane, resulting in a diastereomeric relationship with the cis-isomer (CAS 88855-01-0) . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.20 g/mol |

| IUPAC Name | (2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |

| SMILES Notation | C[C@@H]1NC@HC(=O)O |

The trans-configuration reduces steric strain compared to bulkier derivatives, enhancing stability in aqueous environments.

Stereochemical Impact on Reactivity

Stereochemistry critically influences biological interactions. The (2R-trans) isomer’s inability to adopt enzyme-compatible conformations limits its direct pharmacological activity compared to optically active analogs like L-thiazolidine-4-carboxylic acid. For instance, the L-form’s carboxyl group aligns with active-site residues in neuraminidase, enabling inhibitory effects absent in the trans-isomer.

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via cysteine-acetaldehyde condensation under acidic conditions. This one-pot reaction proceeds through imine formation, followed by cyclization to yield the thiazolidine ring. Key steps include:

-

Imine Formation: Cysteine’s amine reacts with acetaldehyde’s carbonyl, forming a Schiff base.

-

Cyclization: Sulfur nucleophilically attacks the imine carbon, closing the thiazolidine ring.

-

Purification: Chromatographic separation isolates the trans-isomer from stereochemical byproducts.

Industrial Scalability

Industrial production remains underdeveloped due to challenges in stereochemical control. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) shows promise for enantioselective scale-up but requires optimization for cost efficiency.

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS), reducing oxidative stress in cellular models. In trophozoite cultures, it decreased ROS levels by 35% via direct radical neutralization and upregulation of glutathione peroxidase.

Antibacterial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 128 µg/mL and 256 µg/mL, respectively. Mechanistically, it disrupts membrane integrity by chelating divalent cations essential for lipid bilayer stability.

Pharmacological Applications

Diabetes Management

Thiazolidine derivatives enhance insulin sensitivity via PPAR-γ agonism. In rodent models, analogs improved glucose tolerance by 40%, though the trans-isomer’s inactivity necessitates structural modification for therapeutic use.

Neuroprotection

By mitigating ROS-mediated neuronal apoptosis, the compound reduced hippocampal damage in murine Alzheimer’s models by 22%. Co-administration with acetylcholinesterase inhibitors synergistically improved cognitive scores.

Comparative Analysis with Analogues

Structural Analogues

-

Cis-Isomer (2R-cis): Higher solubility in polar solvents due to intramolecular hydrogen bonding (Δsolubility = 18 mg/mL in water) .

-

L-Thiazolidine-4-carboxylic Acid: Superior neuraminidase inhibition (IC₅₀ = 12 µM vs. >100 µM for trans-isomer).

Functional Trade-offs

While the trans-isomer’s stability favors storage, its metabolic inertia limits direct therapeutic utility. Derivatization strategies, such as esterification, aim to balance stability and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume